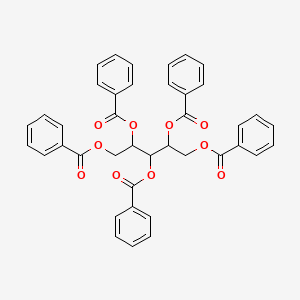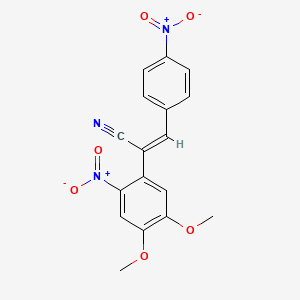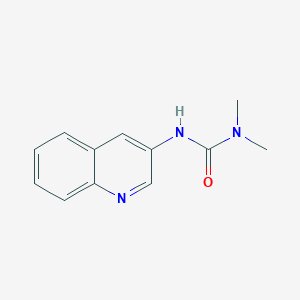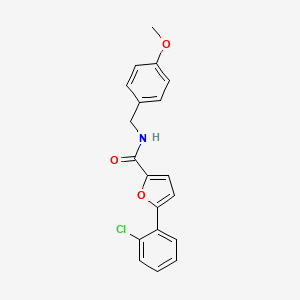
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(2-(Anilino(oxo)acetil)carbohidrazonil)fenil 4-metoxibenzoato es un compuesto orgánico complejo con la fórmula molecular C25H23N3O6 Este compuesto es conocido por su estructura única, que incluye un grupo anilino, un grupo oxoacetil y un grupo carbohidrazonil unidos a un anillo de fenilo, que está aún más sustituido con un grupo 4-metoxibenzoato.
Métodos De Preparación
La síntesis del 4-(2-(Anilino(oxo)acetil)carbohidrazonil)fenil 4-metoxibenzoato implica múltiples pasos, que generalmente comienzan con la preparación de compuestos intermedios. La ruta sintética general incluye:
Formación del grupo anilino: Este paso implica la reacción de anilina con un agente acilante adecuado para formar el grupo anilino.
Introducción del grupo oxoacetil: El grupo oxoacetil se introduce mediante una reacción con un agente oxoacetilante.
Formación del grupo carbohidrazonil: Esto implica la reacción del compuesto intermedio con un derivado de hidrazina para formar el grupo carbohidrazonil.
Reacción de acoplamiento final: El paso final implica el acoplamiento del compuesto intermedio con ácido 4-metoxibenzoico en condiciones apropiadas para formar el compuesto diana.
Análisis De Reacciones Químicas
El 4-(2-(Anilino(oxo)acetil)carbohidrazonil)fenil 4-metoxibenzoato experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que resulta en formas reducidas del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el grupo anilino, utilizando reactivos como halógenos o agentes alquilantes.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
El 4-(2-(Anilino(oxo)acetil)carbohidrazonil)fenil 4-metoxibenzoato tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica y como material de partida para la preparación de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico, particularmente en el tratamiento de ciertas enfermedades.
Mecanismo De Acción
El mecanismo de acción del 4-(2-(Anilino(oxo)acetil)carbohidrazonil)fenil 4-metoxibenzoato implica su interacción con objetivos y vías moleculares específicos. Se cree que el compuesto ejerce sus efectos uniéndose a ciertas enzimas o receptores, modulando así su actividad. Los objetivos y vías moleculares exactos involucrados aún están bajo investigación, pero los estudios preliminares sugieren que puede interferir con procesos celulares como la replicación del ADN y la síntesis de proteínas.
Comparación Con Compuestos Similares
El 4-(2-(Anilino(oxo)acetil)carbohidrazonil)fenil 4-metoxibenzoato se puede comparar con otros compuestos similares, como:
4-(2-(Anilino(oxo)acetil)carbohidrazonil)fenil 4-clorobenzoato: Este compuesto tiene una estructura similar pero con un grupo 4-clorobenzoato en lugar de un grupo 4-metoxibenzoato.
4-(2-(Anilino(oxo)acetil)carbohidrazonil)-2-etoxifenil 4-metoxibenzoato: Este compuesto tiene un grupo etoxilo en el anillo de fenilo, proporcionando diferentes propiedades químicas.
4-(2-(Anilino(oxo)acetil)carbohidrazonil)fenil benzoato: Este compuesto carece del grupo metoxi, lo que resulta en una reactividad y aplicaciones diferentes.
La singularidad del 4-(2-(Anilino(oxo)acetil)carbohidrazonil)fenil 4-metoxibenzoato radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
880067-76-5 |
|---|---|
Fórmula molecular |
C23H19N3O5 |
Peso molecular |
417.4 g/mol |
Nombre IUPAC |
[4-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H19N3O5/c1-30-19-13-9-17(10-14-19)23(29)31-20-11-7-16(8-12-20)15-24-26-22(28)21(27)25-18-5-3-2-4-6-18/h2-15H,1H3,(H,25,27)(H,26,28)/b24-15+ |
Clave InChI |
OSFMEDLQPGDBCQ-BUVRLJJBSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)-](/img/structure/B11944963.png)

![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11944977.png)

![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)

![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)

![Cycloocta[b]naphthalene](/img/structure/B11945028.png)



